1-Acetoxy-3-methyl-1,3-butadiene
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Overview
Description
. This compound is characterized by its clear, colorless to slightly yellow viscous liquid form . It is a derivative of butadiene, featuring an acetoxy group at the first carbon and a methyl group at the third carbon.
Preparation Methods
1-Acetoxy-3-methyl-1,3-butadiene can be synthesized through several methods:
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Synthetic Routes
Reaction of Crotonaldehyde with Acetic Anhydride: This method involves the reaction of crotonaldehyde with acetic anhydride in the presence of potassium or sodium acetate as a catalyst. The reaction mixture is refluxed, and the product is extracted and purified through distillation.
Acetoxylation of 1,3-Butadiene: This method involves the gas-phase acetoxylation of 1,3-butadiene in the presence of a palladium-potassium acetate (Pd-KOAc) catalyst.
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Industrial Production Methods
Chemical Reactions Analysis
1-Acetoxy-3-methyl-1,3-butadiene undergoes various chemical reactions, including:
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Diels-Alder Reactions
With Ortho-Carbazolequinones: This reaction yields benzocarbazolequinone.
With Diethyl Ketovinylphosphonate: This reaction can occur with or without Lewis acid assistance.
With Methyl Acrylate: This reaction yields racemic forms of 2-hydroxy-3-cyclohexenecarboxylic acid.
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Cycloaddition Reactions
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Photocatalysis
Visible Light Photocatalysis: This reaction involves the use of visible light to catalyze the reaction.
Scientific Research Applications
1-Acetoxy-3-methyl-1,3-butadiene has several applications in scientific research:
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Chemistry
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Biology
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Medicine
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Industry
Mechanism of Action
The mechanism of action of 1-Acetoxy-3-methyl-1,3-butadiene involves its role as a diene in cycloaddition reactions. The compound participates in [4+2] cycloadditions, forming six-membered rings with dienophiles . These reactions are facilitated by the electronic properties of the acetoxy and methyl groups, which enhance the reactivity of the diene.
Comparison with Similar Compounds
1-Acetoxy-3-methyl-1,3-butadiene can be compared with other similar compounds:
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1-Methoxy-1,3-butadiene
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1-(Trimethylsiloxy)-1,3-butadiene
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Trans-1-Phenyl-1,3-butadiene
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2-Methyl-1,3-butadiene (Isoprene)
Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right.
Properties
Molecular Formula |
C7H10O2 |
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Molecular Weight |
126.15 g/mol |
IUPAC Name |
3-methylbuta-1,3-dienyl acetate |
InChI |
InChI=1S/C7H10O2/c1-6(2)4-5-9-7(3)8/h4-5H,1H2,2-3H3 |
InChI Key |
KRROLIZNADPOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=COC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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